

Neurotoxic Potential of Reduced Haloperidol in Neuronal Cultures: A Technical Guide

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Compound of Interest

Compound Name: *Reduced Haloperidol*

Cat. No.: *B1679253*

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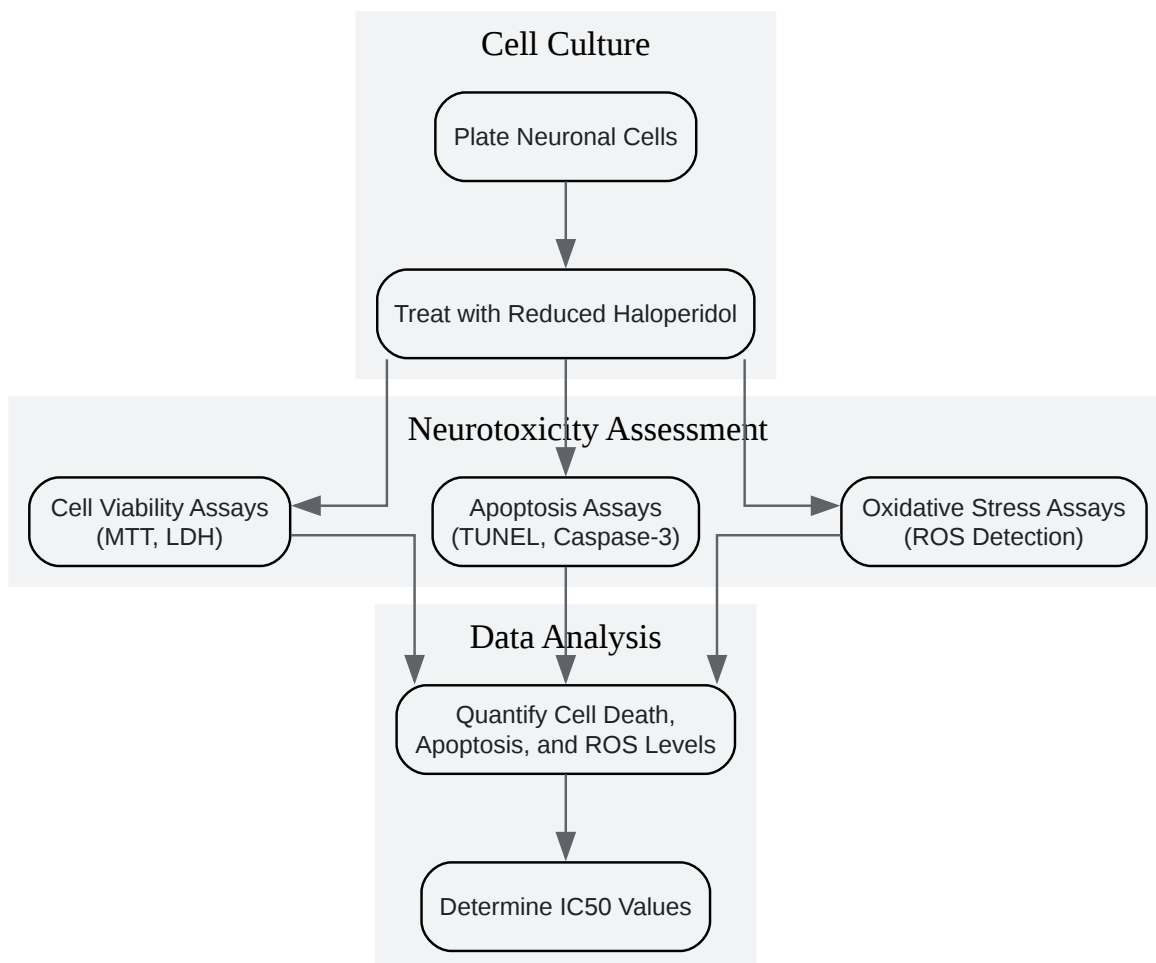
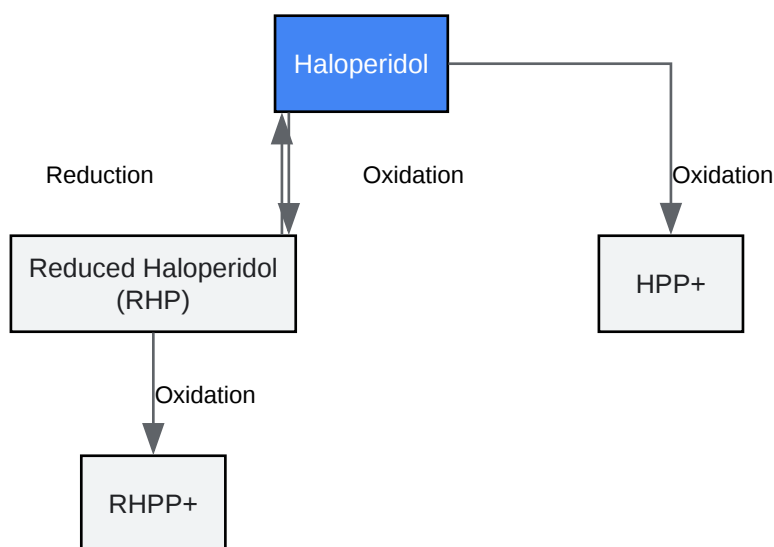
Introduction

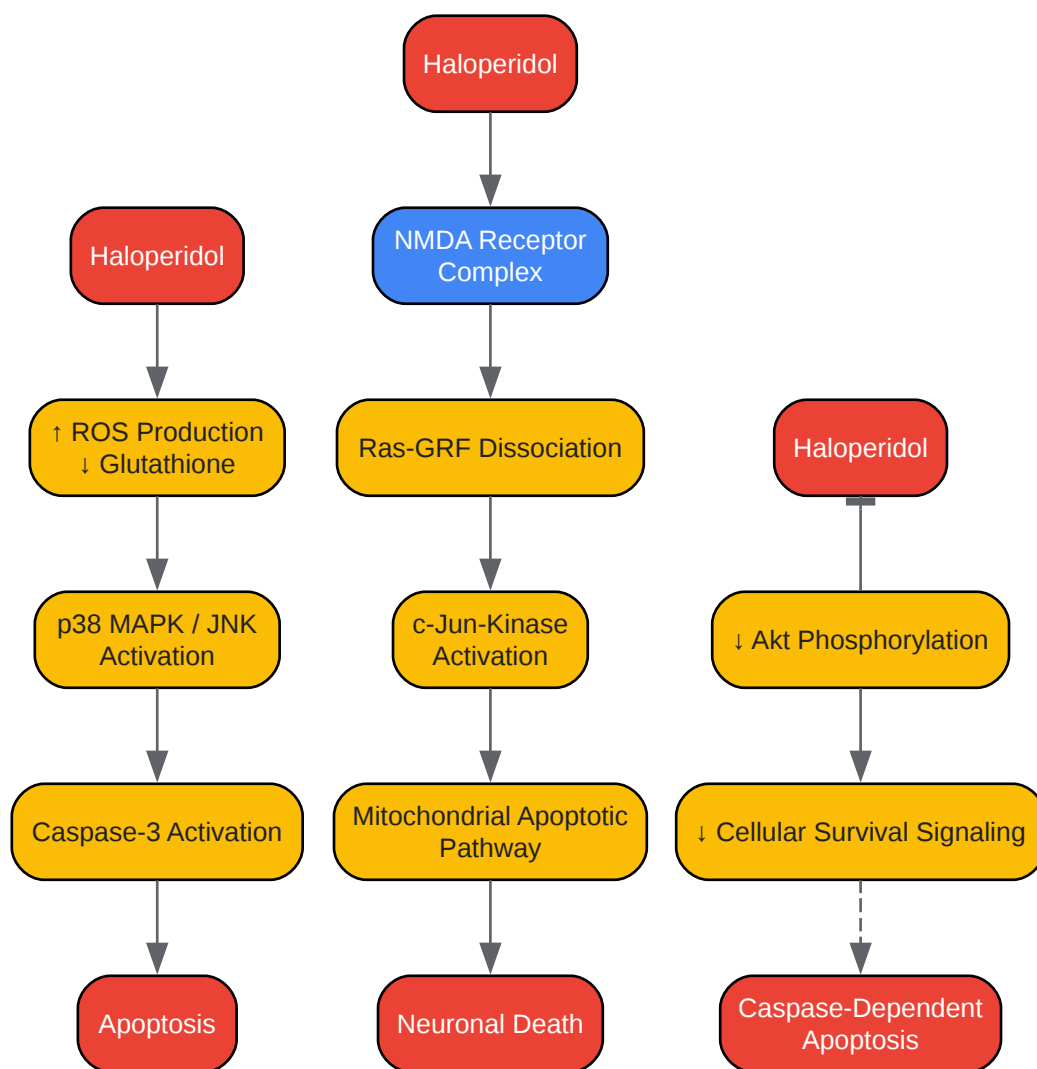
Haloperidol, a typical antipsychotic medication, has been a cornerstone in the management of various psychiatric disorders for decades. However, its long-term use is associated with significant side effects, including extrapyramidal symptoms and tardive dyskinesia, which are thought to be linked to its neurotoxic potential. While the neurotoxicity of the parent compound, haloperidol, has been extensively studied, the specific contribution of its metabolites, particularly **reduced haloperidol**, remains less understood. This technical guide provides an in-depth overview of the neurotoxic potential of haloperidol and its metabolites in neuronal cultures, with a special focus on the available data for **reduced haloperidol**. We synthesize quantitative data, detail experimental protocols, and visualize key cellular pathways to offer a comprehensive resource for researchers in the field.

Metabolism of Haloperidol

Haloperidol undergoes extensive metabolism in the body, primarily through two major pathways: reduction and oxidation. The reduction of the keto group on the butyrophenone side chain leads to the formation of **reduced haloperidol** (RHP), also known as haloperidol alcohol. Both haloperidol and **reduced haloperidol** can then be further metabolized via oxidation to their respective pyridinium metabolites: 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium (HPP+) and 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]pyridinium (RHPP+). These pyridinium metabolites are structurally similar to the

known neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, which has raised concerns about their potential role in haloperidol-induced neurotoxicity.





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